molecular formula C14H17N3 B2781939 Bis[(6-methylpyridin-2-yl)methyl]amine CAS No. 25599-07-9

Bis[(6-methylpyridin-2-yl)methyl]amine

Cat. No. B2781939
CAS RN: 25599-07-9
M. Wt: 227.311
InChI Key: HUMBKTHJRGPSNI-UHFFFAOYSA-N
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Description

“Bis[(6-methylpyridin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 25599-07-9 . It has a molecular weight of 227.31 and its IUPAC name is N,N-bis[(6-methyl-2-pyridinyl)methyl]amine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Bis[(6-methylpyridin-2-yl)methyl]amine” is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

It has a density of 1.1±0.1 g/cm3 , a boiling point of 423.4±40.0 °C at 760 mmHg , and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound’s molar refractivity is 97.1±0.3 cm3 .

Scientific Research Applications

1. Synthesis and Metal Complex Formation

Bis[(6-methylpyridin-2-yl)methyl]amine is used in the synthesis of various metal complexes. For instance, its derivatives have been involved in the solvent-free synthesis of metal complexes such as ruthenium, highlighting its role in facilitating complex metal-ligand interactions and its potential in materials science and catalysis (Fallahpour, 2008).

2. Supramolecular Assembly and Chemical Structure Studies

This compound is significant in the study of supramolecular structures. It has been involved in the formation of unique supramolecular assemblies, like imidazole-boric acid helices, which are crucial for understanding molecular interactions and designing novel materials (Cheruzel, Mashuta, & Buchanan, 2005).

3. Reactivity and Coordination Chemistry Investigations

Research involving bis[(6-methylpyridin-2-yl)methyl]amine contributes significantly to understanding the reactivity of copper(II) complexes. It helps in exploring the effects of different substituents on the coordination chemistry and reactivity of copper(II) complexes, which is valuable for catalysis and inorganic chemistry (Kunishita et al., 2008).

4. Development of Fluorescent Sensors

This compound has been used in the development of new fluorescent sensors. For instance, its derivatives have been synthesized and investigated for the detection of inorganic cations, demonstrating its potential in analytical chemistry and environmental monitoring (Mac et al., 2010).

5. Catalysis and Polymerization Studies

It plays a role in catalysis, particularly in atom transfer radical polymerization (ATRP). Research into new amine-based tripodal copper complexes, including derivatives of bis[(6-methylpyridin-2-yl)methyl]amine, contributes to advancements in polymer science and engineering (Inoue & Matyjaszewski, 2004).

Safety And Hazards

The safety information and MSDS for “Bis[(6-methylpyridin-2-yl)methyl]amine” can be found on the product’s page . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMBKTHJRGPSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[(6-methylpyridin-2-yl)methyl]amine

Citations

For This Compound
5
Citations
T Jany, A Moreth, C Gruschka, A Sischka… - Inorganic …, 2015 - ACS Publications
The mechanism of the cytotoxic function of cisplatin and related anticancer drugs is based on their binding to the nucleobases of DNA. The development of new classes of anticancer …
Number of citations: 56 pubs.acs.org
J Wang - 2020 - scholarworks.wm.edu
A methyl-functionalized and a dimethyl-functionalized iron polypyridyl complexes are proposed to be electrocatalytically active for proton reduction. Based on data from electrochemical …
Number of citations: 0 scholarworks.wm.edu
A Grohmann - Dalton Transactions, 2010 - pubs.rsc.org
Tetrapodal pentadentate ligands occupy five coordination positions in a coordination octahedron, thereby providing the metal ion with a square-pyramidal “coordination cap”: In such …
Number of citations: 36 pubs.rsc.org
J Parham - 2019 - kuscholarworks.ku.edu
The reactivity of manganese centers with dioxygen and its derivatives is well known in nature, but the exact nature of the intermediates involved is often unclear. Synthetic manganese …
Number of citations: 2 kuscholarworks.ku.edu
Y Wang - 2017 - physik.uni-bielefeld.de
“Life sciences” is an umbrella term which recaps several scientific disciplines that focus on the study of living organisms and the working principles of life. Despite the notion life sciences …
Number of citations: 1 www.physik.uni-bielefeld.de

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